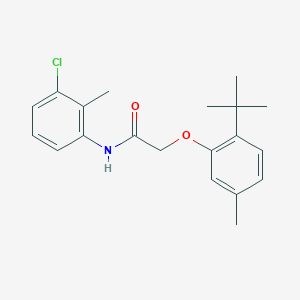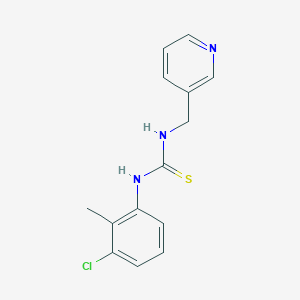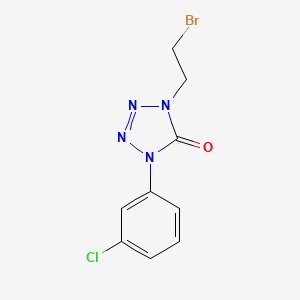![molecular formula C16H17F3N4O2 B5570684 1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H17F3N4O2 and its molecular weight is 354.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.13036028 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic compounds, including pyrazoles and pyridines, have been synthesized through various methods, including microwave irradiative cyclocondensation and cycloaddition reactions. These compounds have been evaluated for their potential insecticidal, antibacterial, and antioxidant activities. The synthesis processes often involve the condensation of different heterocyclic moieties, aiming to explore the relationship between chemical structure and biological activity. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics has shown promising insecticidal and antimicrobial potentials, indicating the importance of structural modifications to enhance biological activities (Deohate & Palaspagar, 2020; Kaddouri et al., 2020).
Antimicrobial and Anticancer Properties
Research has also focused on the development of novel heterocyclic derivatives for their antimicrobial and anticancer properties. Compounds containing pyrazole, thiazole, and pyridine moieties have been prepared and tested against various microbial strains and cancer cell lines. These studies have highlighted the potential of these heterocyclic compounds as therapeutic agents, with some showing significant activity against specific targets. The antimicrobial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, for example, has shown promising results against bacterial strains, indicating the utility of these compounds in addressing antibiotic resistance (Chopde, Meshram, & Pagadala, 2012).
Chemical Transformations and Applications
Further research has delved into the chemical transformations of these heterocyclic compounds, exploring their utility in synthesizing more complex molecules with potential industrial, biological, and medicinal properties. The development of new synthetic methodologies, including multicomponent reactions and cycloadditions, has facilitated the creation of diverse heterocyclic systems. These studies not only contribute to the advancement of synthetic chemistry but also open new avenues for the exploration of heterocyclic compounds in various applications (Rahmani et al., 2018; El-Essawy et al., 2019).
Future Directions
properties
IUPAC Name |
1-[2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-10-6-11(2)23(20-10)12-7-22(8-12)14(24)9-21-5-3-4-13(15(21)25)16(17,18)19/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBLLTZCCODKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)

![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)


![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)
![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

